molecular formula C22H24N2O3 B13389698 N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide

N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide

Cat. No.: B13389698
M. Wt: 364.4 g/mol
InChI Key: CQZPBIZGVIRKOC-UHFFFAOYSA-N
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Description

N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, which is a common motif in many biologically active molecules, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide typically involves multi-step organic reactions. The process often starts with the preparation of the indole core, followed by the introduction of the ethoxyphenyl and ethyl groups. Common synthetic routes include:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole core.

    Amidation Reaction: The final step usually involves the formation of the amide bond through the reaction of an amine with an acid chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide can be compared with other indole-based compounds, such as:

    Serotonin: A neurotransmitter with a similar indole core but different functional groups.

    Melatonin: A hormone involved in regulating sleep-wake cycles, also featuring an indole structure.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide

InChI

InChI=1S/C22H24N2O3/c1-3-27-19-9-5-4-7-16(19)13-14-23-21(25)12-11-17-15-24-22-18(17)8-6-10-20(22)26-2/h4-12,15,24H,3,13-14H2,1-2H3,(H,23,25)

InChI Key

CQZPBIZGVIRKOC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CCNC(=O)C=CC2=CNC3=C2C=CC=C3OC

Origin of Product

United States

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